Cas no 1126-01-8 (3-(aminooxy)methyl-4-bromophenol)
3-(aminooxy)methyl-4-bromophenol Chemical and Physical Properties
Names and Identifiers
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- Phenol, 3-[(aminooxy)methyl]-4-bromo-
- 3-(aminooxy)methyl-4-bromophenol
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- Inchi: 1S/C7H8BrNO2/c8-7-2-1-6(10)3-5(7)4-11-9/h1-3,10H,4,9H2
- InChI Key: VEUYLCHWDRJADO-UHFFFAOYSA-N
- SMILES: C1(O)=CC=C(Br)C(CON)=C1
3-(aminooxy)methyl-4-bromophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1909724-0.05g |
3-[(aminooxy)methyl]-4-bromophenol |
1126-01-8 | 0.05g |
$780.0 | 2023-09-18 | ||
| Enamine | EN300-1909724-0.1g |
3-[(aminooxy)methyl]-4-bromophenol |
1126-01-8 | 0.1g |
$817.0 | 2023-09-18 | ||
| Enamine | EN300-1909724-0.25g |
3-[(aminooxy)methyl]-4-bromophenol |
1126-01-8 | 0.25g |
$855.0 | 2023-09-18 | ||
| Enamine | EN300-1909724-0.5g |
3-[(aminooxy)methyl]-4-bromophenol |
1126-01-8 | 0.5g |
$891.0 | 2023-09-18 | ||
| Enamine | EN300-1909724-1.0g |
3-[(aminooxy)methyl]-4-bromophenol |
1126-01-8 | 1g |
$928.0 | 2023-06-02 | ||
| Enamine | EN300-1909724-2.5g |
3-[(aminooxy)methyl]-4-bromophenol |
1126-01-8 | 2.5g |
$1819.0 | 2023-09-18 | ||
| Enamine | EN300-1909724-5.0g |
3-[(aminooxy)methyl]-4-bromophenol |
1126-01-8 | 5g |
$2692.0 | 2023-06-02 | ||
| Enamine | EN300-1909724-10.0g |
3-[(aminooxy)methyl]-4-bromophenol |
1126-01-8 | 10g |
$3992.0 | 2023-06-02 | ||
| Enamine | EN300-1909724-1g |
3-[(aminooxy)methyl]-4-bromophenol |
1126-01-8 | 1g |
$928.0 | 2023-09-18 | ||
| Enamine | EN300-1909724-5g |
3-[(aminooxy)methyl]-4-bromophenol |
1126-01-8 | 5g |
$2692.0 | 2023-09-18 |
3-(aminooxy)methyl-4-bromophenol Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 3-(aminooxy)methyl-4-bromophenol
Phenol, 3-[(aminooxy)methyl]-4-bromo- (CAS No. 1126-01-8): A Comprehensive Overview
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, Phenol, 3-[(aminooxy)methyl]-4-bromo- (CAS No. 1126-01-8) stands out due to its unique structural properties and potential applications. This compound, characterized by its brominated aromatic ring and an aminooxy side chain, has garnered significant attention in recent years for its utility in synthetic chemistry and medicinal research.
The molecular structure of Phenol, 3-[(aminooxy)methyl]-4-bromo- consists of a benzene ring substituted with a bromine atom at the 4-position and an aminooxy group attached to the 3-position through a methyl bridge. This configuration imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the bromine atom enhances electrophilic aromatic substitution reactions, while the aminooxy group facilitates various coupling and oxidation reactions.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from halogenated phenols. The compound Phenol, 3-[(aminooxy)methyl]-4-bromo- has been explored as a precursor in the synthesis of bioactive molecules targeting various diseases. For instance, studies have demonstrated its utility in generating derivatives with potential antimicrobial and anti-inflammatory properties. The aminooxy moiety, in particular, has been highlighted for its ability to participate in nucleophilic addition reactions, allowing for the construction of diverse pharmacophores.
The synthesis of Phenol, 3-[(aminooxy)methyl]-4-bromo- typically involves multi-step organic transformations starting from commercially available aromatic precursors. One common synthetic route includes bromination of phenol followed by selective methylation and introduction of the aminooxy group. Advances in catalytic methods have enabled more efficient and scalable production processes, enhancing the accessibility of this compound for research purposes.
The chemical reactivity of Phenol, 3-[(aminooxy)methyl]-4-bromo- has been extensively studied in academic and industrial settings. Researchers have leveraged its unique functional groups to develop novel cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations have opened up new avenues for constructing complex molecular architectures with therapeutic relevance. Additionally, the compound has been utilized in the development of metal-organic frameworks (MOFs) and supramolecular assemblies, showcasing its versatility beyond traditional pharmaceutical applications.
In the realm of medicinal chemistry, derivatives of Phenol, 3-[(aminooxy)methyl]-4-bromo- have been investigated for their potential as kinase inhibitors and protease inhibitors. The brominated aromatic core provides a scaffold that can be modified to target specific enzymatic pathways involved in diseases such as cancer and inflammation. Preliminary studies have shown promising results in vitro, suggesting that further exploration could yield lead compounds for drug development.
The role of computational chemistry in understanding the behavior of Phenol, 3-[(aminooxy)methyl]-4-bromo- cannot be overstated. Molecular modeling techniques have been employed to predict its interactions with biological targets and to optimize synthetic routes. These computational approaches have complemented experimental efforts by providing insights into reaction mechanisms and stereochemistry. As computational power continues to grow, we can expect even more sophisticated applications of these methods in the study of this compound.
The environmental impact of chemical synthesis is another critical consideration when evaluating compounds like Phenol, 3-[(aminooxy)methyl]-4-bromo-. Efforts are underway to develop greener synthetic methodologies that minimize waste and reduce energy consumption. Catalytic processes that employ recyclable ligands or renewable solvents are being explored as alternatives to traditional approaches. Such innovations not only enhance sustainability but also improve economic feasibility for industrial applications.
In conclusion, Phenol, 3-[(aminooxy)methyl]-4-bromo- (CAS No. 1126-01-8) is a versatile chemical entity with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical transformations, making it a valuable building block for synthesizing bioactive molecules. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of chemical innovation.
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